molecular formula C23H27N5O3 B4751569 3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide

3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide

Cat. No.: B4751569
M. Wt: 421.5 g/mol
InChI Key: NFMZGTWGPZDLRN-UHFFFAOYSA-N
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Description

3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the phenyl groups through substitution reactions. The oxo groups are then added via oxidation reactions using reagents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent extraction and recrystallization are common purification methods used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. This inhibition can modulate neurotransmitter levels and affect cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c29-21(27-15-13-26(14-16-27)19-9-5-2-6-10-19)17-20-22(30)24-11-12-28(20)23(31)25-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMZGTWGPZDLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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